molecular formula C9H6BrF3N2O B12850930 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole

5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12850930
M. Wt: 295.06 g/mol
InChI Key: RKFALIVVYQYCRE-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound with a complex structure that includes bromine, methoxy, and trifluoromethyl groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps. One common method starts with the bromination of 4-methoxy-2-(trifluoromethyl)aniline, followed by cyclization to form the benzimidazole ring. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-4-formyl-2-(trifluoromethyl)-1H-benzimidazole, while substitution of the bromine atom with an amine can yield 5-amino-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole.

Scientific Research Applications

5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the bromine and methoxy groups can modulate its overall chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methoxy-2-methylpyridine
  • 5-Bromo-4-methoxy-2-(trifluoromethyl)phenol
  • (5-Bromo-4-methoxy-2-(trifluoromethyl)phenyl)boronic acid

Uniqueness

5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6BrF3N2O

Molecular Weight

295.06 g/mol

IUPAC Name

5-bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2O/c1-16-7-4(10)2-3-5-6(7)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

RKFALIVVYQYCRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Br

Origin of Product

United States

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